molecular formula C14H27NO3 B172533 Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate CAS No. 142355-83-7

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

Cat. No.: B172533
CAS No.: 142355-83-7
M. Wt: 257.37 g/mol
InChI Key: GVOGVPFQDCQZNP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxybutylamine with tert-butyl 4-piperidone under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxybutyl side chain can form hydrogen bonds with target proteins, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of compounds with targeted biological activities .

Biological Activity

Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (often referred to as compound M4 ) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14_{14}H25_{25}N1_{1}O3_{3}
  • Molecular Weight : 255.36 g/mol

This compound features a piperidine ring, which is a common motif in many biologically active molecules, contributing to its interaction with various biological targets.

Research has indicated that this compound exhibits several mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions such as Alzheimer's disease .
  • β-Secretase Inhibition : It also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with Alzheimer's disease. The inhibition of β-secretase contributes to reducing amyloid beta peptide aggregation .

Neuroprotective Effects

A study investigating the neuroprotective effects of M4 demonstrated promising results:

  • In Vitro Studies : The compound showed a moderate protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced levels of pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .
  • In Vivo Studies : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, the bioavailability in the brain was noted as a limiting factor for its efficacy compared to established treatments like galantamine .

Case Studies

  • Astrocyte Protection : In a controlled study, astrocytes treated with Aβ 1-42 showed a significant decrease in cell viability (43.78%). However, when co-treated with M4, cell viability improved to 62.98%, indicating a protective effect against neurotoxicity .
  • Oxidative Stress Response : The compound was evaluated for its impact on oxidative stress induced by scopolamine. Results indicated a significant reduction in malondialdehyde (MDA) levels in brain homogenates treated with M4 compared to untreated controls .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Effect Observed Measurement Method
In VitroIncreased cell viability in astrocytesCell viability assay
In VitroReduced TNF-α levelsELISA
In VivoDecreased MDA levelsTBARS assay
In VivoImproved cognitive functionMorris water maze

Properties

IUPAC Name

tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h12,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGVPFQDCQZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382796
Record name tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142355-83-7
Record name tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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